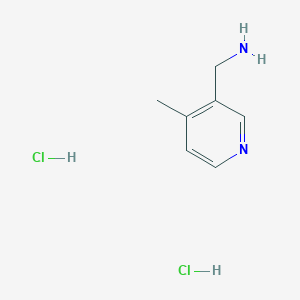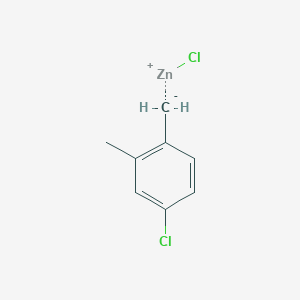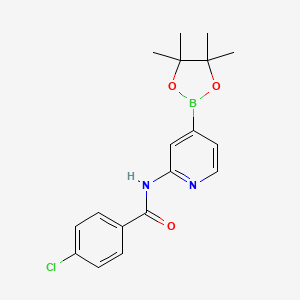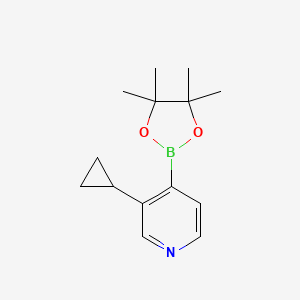
2-Chloro-6-methoxypyridine-4-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Chloro-6-methoxypyridine-4-boronic acid” is a chemical compound that is used as a coupling reagent in the synthesis of various compounds . It is a valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves the catalytic protodeboronation of pinacol boronic esters . This process is not well developed and utilizes a radical approach . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .Chemical Reactions Analysis
This compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound is also used in the synthesis of effacacious pyrrolopyridazines used as JAK1/3 inhibitors .科学的研究の応用
a. JAK1/3 Inhibitors:
- As a coupling reagent, this compound has been employed in the synthesis of pyrrolopyridazines, which exhibit efficacy as JAK1/3 inhibitors . These inhibitors play a crucial role in modulating immune responses and have potential therapeutic applications in autoimmune diseases and cancer.
Catalysis and Organic Synthesis
Boronic acids are versatile reagents in organic synthesis. Here’s how 2-Chloro-6-methoxypyridine-4-boronic acid contributes:
a. Protodeboronation Reactions:- Researchers have investigated the catalytic protodeboronation of pinacol boronic esters using various boronic acids. While not specifically studied for this compound, understanding its reactivity in such reactions could be valuable .
- 2-Chloro-6-methoxypyridine-4-boronic acid participates in Suzuki–Miyaura cross-coupling reactions. These reactions allow the construction of complex organic molecules by coupling aryl or vinyl boronic acids with aryl or vinyl halides. Researchers explore its utility in synthesizing diverse compounds .
Materials Science and Coordination Chemistry
Boronic acids are also relevant in materials science and coordination chemistry:
a. Functional Materials:作用機序
Target of Action
The primary target of 2-Chloro-6-methoxypyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction, where the compound acts as an organoboron reagent . The compound has also been used in the synthesis of efficacious pyrrolopyridazines used as JAK1/3 inhibitors .
Action Environment
The action, efficacy, and stability of 2-Chloro-6-methoxypyridine-4-boronic acid can be influenced by various environmental factors. These may include the presence of other chemicals, temperature, pH, and the specific conditions under which the Suzuki–Miyaura cross-coupling reaction is carried out . The compound is known for its stability and environmental benignity, which contribute to the success of the sm coupling reaction .
Safety and Hazards
将来の方向性
The future directions for this compound could involve further development of the protodeboronation process . This process is not well developed and could be improved to increase the efficiency of the Suzuki–Miyaura (SM) cross-coupling reaction . Additionally, the compound could be used in the synthesis of new compounds, expanding its applications in organic synthesis .
特性
IUPAC Name |
(2-chloro-6-methoxypyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-12-6-3-4(7(10)11)2-5(8)9-6/h2-3,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGVIXSBAQCACM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)Cl)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxypyridine-4-boronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














